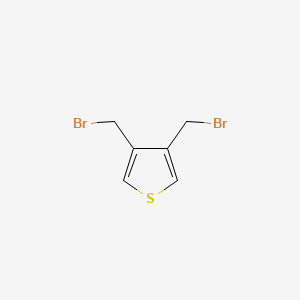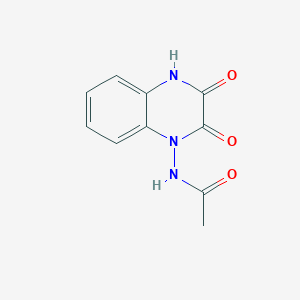
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is an organic compound with a pyridine ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes an acetyl group, a chloro substituent, and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE typically involves the chlorination of 2-pyridinecarboxylic acid followed by esterification and acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with methanol to form the methyl ester. The final acetylation step can be achieved using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and room temperature.
Major Products Formed
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the pyridine ring.
Oxidation: Carboxylic acid derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The acetyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group.
Methyl 6-chloro-2-pyridinecarboxylate: Similar structure but lacks the acetyl group and has a different substitution pattern.
Uniqueness
METHYL 6-ACETYL-4-CHLOROPYRIDINE-2-CARBOXYLATE is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClNO3 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
methyl 6-acetyl-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(10)4-8(11-7)9(13)14-2/h3-4H,1-2H3 |
Clave InChI |
BTXGVXNEGSGVDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


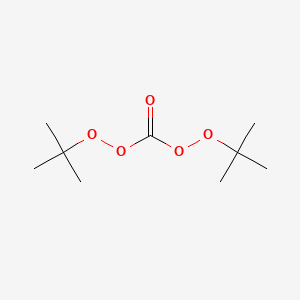
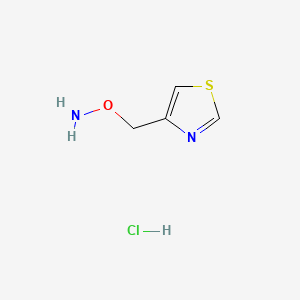
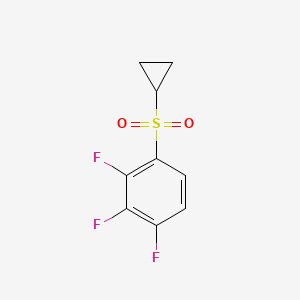
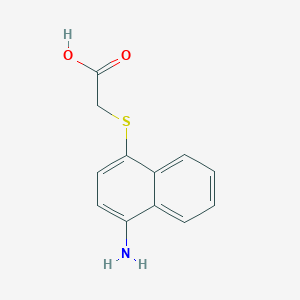
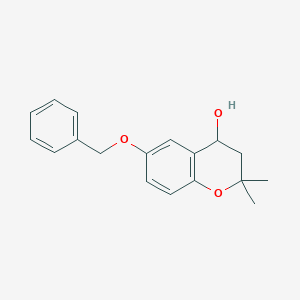

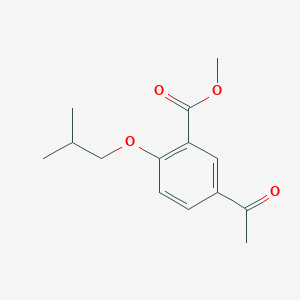
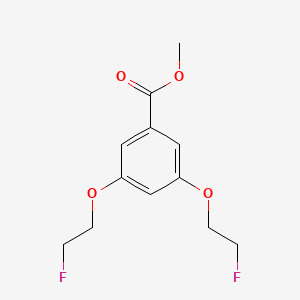
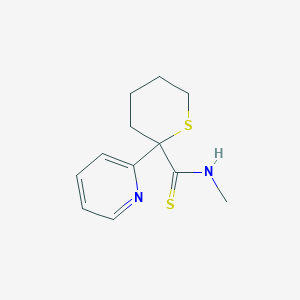
![[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate](/img/structure/B8334534.png)
